An In-depth Technical Guide to cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional flatlands of aromatic and conformationally flexible aliphatic systems. Among the underutilized three-dimensional scaffolds, the cyclobutane ring has emerged as a powerful tool for molecular design.[1][2] Its inherent ring strain and unique puckered geometry offer a distinct set of properties that can be strategically exploited to address key challenges in drug development.[1][2]
The incorporation of a cyclobutane moiety can impart a high degree of conformational rigidity, effectively locking a molecule into a bioactive conformation and reducing the entropic penalty upon binding to a biological target.[1][2] This can lead to significant improvements in binding affinity and selectivity. Furthermore, the saturated nature of the cyclobutane ring often enhances metabolic stability and aqueous solubility, crucial attributes for successful drug candidates.[1]
This guide focuses on a specific and promising building block within this class: cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride (CAS Number: 1630906-61-4). This molecule, featuring a cis-1,3-disubstitution pattern of an amino and a methylcarboxyl group on a cyclobutane core, represents a versatile scaffold for the synthesis of novel therapeutics. Its structure allows for the precise spatial orientation of key pharmacophoric elements, making it an attractive component for designing enzyme inhibitors, receptor modulators, and peptidomimetics.[3][4]
This document serves as a comprehensive technical resource, providing insights into the physicochemical properties, a plausible synthetic approach, analytical characterization, and potential applications of this valuable building block.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1630906-61-4 | Internal Data |
| Molecular Formula | C₆H₁₂ClNO₂ | Internal Data |
| Molecular Weight | 165.62 g/mol | Internal Data |
| Appearance | White to off-white solid | Expected |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol) | Expected |
| Stereochemistry | cis | Name |
The hydrochloride salt form enhances the compound's stability and water solubility, facilitating its use in aqueous reaction conditions and for the preparation of stock solutions for biological screening. The cis-stereochemistry dictates a specific spatial relationship between the amino and methylcarboxyl groups, which is a critical design element for targeting specific binding pockets in proteins.
A Plausible Synthetic Route: A Step-by-Step Protocol
Synthetic Workflow Overview
Caption: Plausible synthetic workflow for cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride.
Detailed Experimental Protocol
Step 1: Esterification of 3-Oxocyclobutane-1-carboxylic acid
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Reaction Setup: To a solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 eq).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-oxocyclobutane-1-carboxylate.
Causality: Esterification protects the carboxylic acid and prevents it from interfering with the subsequent methylation step, which is base-mediated.
Step 2: α-Methylation of the Keto-ester
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) (10-20 volumes). Cool the solution to -78 °C.
-
Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the reaction mixture. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the enolate solution. Allow the reaction to slowly warm to room temperature and stir overnight.
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Work-up and Isolation: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield methyl 1-methyl-3-oxocyclobutane-1-carboxylate.
Causality: The use of a strong, non-nucleophilic base like LDA ensures efficient and regioselective deprotonation at the α-carbon to the ester, followed by methylation.
Step 3: Stereoselective Reductive Amination
-
Reaction Setup: Dissolve methyl 1-methyl-3-oxocyclobutane-1-carboxylate (1.0 eq) in methanol (10 volumes) and add a solution of ammonia in methanol (excess).
-
Imine Formation and Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the mixture. The use of a mild reducing agent like NaBH₃CN is crucial as it selectively reduces the iminium ion in the presence of the ketone. The cis-isomer is often the major product in such reductions of substituted cyclobutanones due to steric hindrance directing the hydride attack from the less hindered face.
-
Reaction Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, quench the reaction by the careful addition of dilute hydrochloric acid. Basify the solution with sodium hydroxide and extract with dichloromethane. Dry the organic layer and concentrate to give methyl cis-3-amino-1-methylcyclobutane-1-carboxylate.
Causality: Reductive amination is a highly effective method for the direct conversion of a ketone to an amine. The stereoselectivity is often governed by the steric environment around the carbonyl group.
Step 4: Saponification of the Ester
-
Reaction Setup: Dissolve the methyl ester (1.0 eq) in a mixture of THF and water.
-
Hydrolysis: Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Isolation: Acidify the reaction mixture to pH ~7 with dilute HCl. The product, cis-3-Amino-1-methylcyclobutanecarboxylic acid, may precipitate or can be isolated by evaporation of the solvents.
Causality: Saponification is a standard and reliable method for the hydrolysis of esters to their corresponding carboxylic acids.
Step 5: Hydrochloride Salt Formation
-
Procedure: Dissolve the free amino acid in a minimal amount of a suitable solvent like methanol or isopropanol.
-
Salt Formation: Add a solution of hydrochloric acid in diethyl ether or isopropanol (1.0-1.1 eq) dropwise. The hydrochloride salt will typically precipitate out of the solution.
-
Isolation: Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product, cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride.[5]
Causality: Formation of the hydrochloride salt improves the compound's stability, crystallinity, and handling properties.
Analytical Characterization: A Self-Validating System
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. The following techniques would be employed in a self-validating system where the data from each method corroborates the others.
| Analytical Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the methyl group, the cyclobutane ring protons, and the amine and carboxylic acid protons (which may be exchangeable with D₂O). The coupling patterns and chemical shifts of the cyclobutane protons would be crucial for confirming the cis-stereochemistry. |
| ¹³C NMR | The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule, including the methyl, cyclobutane, carboxyl, and carbonyl carbons. |
| Mass Spectrometry (MS) | Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound. The expected m/z value for the molecular ion [M+H]⁺ would be 144.09. |
| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the ammonium salt, the C=O stretch of the carboxylic acid, and the C-H stretches of the alkyl groups. |
| High-Performance Liquid Chromatography (HPLC) | HPLC analysis would be used to determine the purity of the compound. A single major peak would be expected. |
Representative Analytical Data Interpretation Workflow
Caption: Workflow for the analytical validation of the target compound.
Applications in Medicinal Chemistry and Drug Development
The unique structural features of cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride make it a highly valuable building block for a variety of applications in drug discovery.
Conformational Constraint in Peptidomimetics
The rigid cyclobutane core can be incorporated into peptide backbones to induce specific secondary structures, such as turns or helices.[6] This is particularly useful in the design of peptidomimetics that target protein-protein interactions. By replacing a flexible amino acid residue with this constrained cyclobutane analog, it is possible to pre-organize the pharmacophoric groups into a bioactive conformation, thereby enhancing binding affinity and biological activity.[6]
Scaffolds for Novel Pharmacophores
The 1,3-cis-disubstituted pattern allows for the presentation of the amino and carboxylic acid functionalities in a well-defined spatial orientation. These functional groups can be further elaborated to introduce other pharmacophoric features. For example, the amino group can be acylated or alkylated, and the carboxylic acid can be converted to amides or esters, leading to diverse libraries of compounds for high-throughput screening. The methyl group at the 1-position can also serve to probe steric tolerance in a binding pocket.
Bioisosteric Replacement
The cyclobutane ring can act as a bioisostere for other chemical groups, such as phenyl rings or gem-dimethyl groups.[1][2] This can lead to improved pharmacokinetic properties, such as increased metabolic stability and reduced toxicity, while maintaining or even enhancing biological activity.
Conceptual Application: Design of a Protease Inhibitor
Caption: Conceptual design of a protease inhibitor using the target scaffold.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride is a valuable and versatile building block for medicinal chemists and drug development professionals. Its rigid, three-dimensional structure provides a powerful tool for controlling molecular conformation, enhancing metabolic stability, and exploring novel pharmacophore space. While specific literature on this exact compound is limited, the well-established chemistry of cyclobutane derivatives provides a clear roadmap for its synthesis and application. By leveraging the principles and protocols outlined in this guide, researchers can effectively incorporate this promising scaffold into their drug discovery programs, paving the way for the development of next-generation therapeutics.
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